(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride
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Overview
Description
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C7H12F3N·HCl. It is a derivative of amine where the amine group is bonded to a cyclopropylethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of cyclopropylethylamine with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a tool in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparison with Similar Compounds
(1-Cyclopropylethyl)(2,2,2-trifluoroethyl)amine hydrochloride can be compared with other similar compounds, such as:
N-ethyl-N-(2,2,2-trifluoroethyl)amine
N-(1-methylpropyl)-N-(2,2,2-trifluoroethyl)amine
N-(1-ethylpropyl)-N-(2,2,2-trifluoroethyl)amine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its cyclopropylethyl group, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-2,2,2-trifluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5(6-2-3-6)11-4-7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLJEGVMBCEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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